![molecular formula C22H33NO B2766799 N-(4-tert-butylcyclohexyl)-1-phenylcyclopentane-1-carboxamide CAS No. 1023845-98-8](/img/structure/B2766799.png)
N-(4-tert-butylcyclohexyl)-1-phenylcyclopentane-1-carboxamide
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Overview
Description
4-tert-Butylcyclohexyl acetate exists in cis and trans forms . The trans-isomer has a rich, woody odor, while the odor of the cis-isomer is more intense and more floral .
Synthesis Analysis
The synthesis of 4-tert-Butylcyclohexyl acetate involves the oxidation of a secondary alcohol to a ketone using an oxidizing reagent, sodium hypochlorite . Sodium hypochlorite solutions are used extensively in swimming pool sanitation, and as bleach in the pulp and textile industries .Molecular Structure Analysis
The molecular formula of 4-tert-Butylcyclohexyl acetate is C12H22O2 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The oxidation-reduction interconversion of 4-tert-butylcyclohexanol and 4-tert-butylcyclohexanone is a key chemical reaction involving this compound . This process involves the use of sodium borohydride and the Meerwein-Pondorff-Verley (MPV) conditions to reduce the ketone .Physical And Chemical Properties Analysis
4-tert-Butylcyclohexyl acetate has a molecular weight of 198.3019 . It exists in cis and trans forms . The trans-isomer has a rich, woody odor, while the odor of the cis-isomer is more intense and more floral .Scientific Research Applications
Asymmetric Synthesis via tert-Butanesulfinamide
The enantiopure tert-butanesulfinamide has gained prominence as a versatile chiral auxiliary in asymmetric synthesis. Specifically, it has been employed in the synthesis of N-heterocycles via sulfinimines. Researchers have explored this compound’s role in achieving stereocontrolled reactions, leading to valuable chiral products .
Environmental Applications
The compound’s bulky tert-butyl group and aromatic components may contribute to its stability and hydrophobic nature. Researchers explore its potential in environmental applications, such as adsorption of pollutants from water or gas streams. By functionalizing its structure, it could serve as an efficient sorbent material.
These applications highlight the versatility and potential impact of N-(4-tert-butylcyclohexyl)-1-phenylcyclopentane-1-carboxamide in various scientific domains. Further research and exploration will undoubtedly uncover additional uses for this intriguing compound ! If you’d like more information on any specific application, feel free to ask.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(4-tert-butylcyclohexyl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO/c1-21(2,3)17-11-13-19(14-12-17)23-20(24)22(15-7-8-16-22)18-9-5-4-6-10-18/h4-6,9-10,17,19H,7-8,11-16H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPIYVSDSXWHQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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